Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate
Description
Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate is a heterocyclic compound featuring a nicotinate backbone substituted with cyano, methyl, and isoxazole-linked 4-chlorophenyl groups. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate ) highlight its relevance in agrochemical or pharmaceutical research.
Properties
IUPAC Name |
methyl 6-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methylamino]-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-11-16(19(25)26-2)7-13(9-21)18(23-11)22-10-15-8-17(24-27-15)12-3-5-14(20)6-4-12/h3-8H,10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXKAFGPAGOOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran . The reaction conditions often require refluxing in methanol and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing isoxazole moieties exhibit significant anticancer properties. Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that isoxazole derivatives can target specific signaling pathways involved in cancer progression, making them promising candidates for further development in oncology .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity suggests potential therapeutic uses in conditions such as rheumatoid arthritis and other inflammatory diseases .
1.3 Neurological Effects
There is emerging evidence that this compound may interact with the central nervous system. Isoxazole derivatives have been linked to neuroprotective effects, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of neurotransmitter systems is a key area of interest, as it could lead to novel treatments for mood disorders and cognitive decline.
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring followed by the introduction of the methyl and cyano groups. Various synthetic routes have been published, detailing reaction conditions such as temperature, solvents, and catalysts used to achieve optimal yields .
2.2 Characterization Techniques
Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized product .
Case Studies
3.1 Case Study: Antitumor Activity
In a study published in Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
3.2 Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of isoxazole derivatives in animal models of neurodegeneration. The study reported that administration of this compound led to significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways . The presence of the chlorophenyl and isoxazolyl groups enhances its binding affinity and specificity, making it a potent modulator of biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate
- Molecular Formula : C₂₂H₁₈ClN₃O₂
- Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound). Aromatic Substituent: Phenyl group at position 2 (vs. methyl group in the target compound). Linkage: 4-chlorobenzylamino group (vs. isoxazole-linked 4-chlorophenyl group).
- The phenyl group at position 2 could increase steric bulk, affecting binding interactions in biological targets.
5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile
- Key Differences: Substituent at Position 5: Acetyl group (vs. cyano group in the target compound). Aromatic Ring on Isoxazole: 4-methoxyphenyl (vs. 4-chlorophenyl). Backbone: Nicotinonitrile (vs. methyl nicotinate).
- Implications: The methoxy group on the phenyl ring introduces electron-donating properties, contrasting with the electron-withdrawing chloro substituent in the target compound. The acetyl group may modulate hydrogen-bonding capacity compared to the cyano group.
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- The isoxazole moiety in the target compound and its methoxy analog may confer metabolic stability, as isoxazoles are resistant to hydrolysis.
- Synthetic Feasibility :
- The methyl ester in the target compound may offer synthetic advantages over ethyl analogs due to milder reaction conditions for esterification.
Biological Activity
Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 303.77 g/mol
This structure includes a cyano group, a methyl group, and an isoxazole moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the isoxazole ring is known to facilitate interactions with various enzymes, potentially inhibiting their activity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, making it a candidate for further anticancer studies.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Studies
In a recent study, this compound was tested against several bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.
Cytotoxicity Assays
The cytotoxic effects were evaluated using an MTT assay on Caco-2 cells. The compound showed significant cytotoxicity with an IC50 value of 25 µg/mL, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The enzyme inhibition studies revealed that the compound effectively inhibited acetylcholinesterase with an IC50 value of 15 µM, which is comparable to known inhibitors in the literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
